molecular formula C7H12N2 B13533882 Pyrrole Propyl Amine

Pyrrole Propyl Amine

Cat. No.: B13533882
M. Wt: 124.18 g/mol
InChI Key: ZRCAHGVDEKPRSE-UHFFFAOYSA-N
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Description

Pyrrole Propyl Amine is a valuable chemical reagent that incorporates a pyrrole heterocycle, a structure fundamental to numerous biological cofactors and natural products, linked to a propylamine side chain. This combination makes it a key building block in organic synthesis and materials science. Researchers utilize this compound and its derivatives as precursors for the development of novel polymers, pharmaceuticals, and functional materials. In biomedical research, amine-functionalized pyrrole derivatives demonstrate significant inherent cell adhesion properties, making them highly valuable for creating advanced biomaterials and conducting polymers for tissue engineering applications . The pyrrole moiety is a privileged structure in medicinal chemistry, found in many FDA-approved drugs and bioactive compounds targeting various diseases, which underscores the research value of this compound as a synthetic intermediate . Furthermore, pyrrole-based compounds are extensively used in developing π-conjugated systems for applications in organic electronics, nonlinear optics, and as sensitizers . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-(1H-pyrrol-2-yl)propan-1-amine

InChI

InChI=1S/C7H12N2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,9H,1,3,5,8H2

InChI Key

ZRCAHGVDEKPRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:

  • Pyrrole is treated with a base such as sodium hydride (NaH) to form the pyrrole anion.
  • The pyrrole anion then reacts with 3-bromopropylamine to yield 3-(1H-pyrrol-2-yl)propan-1-amine.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between pyrrole and 3-chloropropylamine. This method offers high yields and selectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of 3-(1H-pyrrol-2-yl)propan-1-amine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Amides and nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-pyrrol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole derivatives share a common heterocyclic core but exhibit diverse properties based on substituents and synthesis pathways. Below is a systematic comparison of Pyrrole Propyl Amine with structurally analogous compounds.

Reaction Efficiency and Yield

Compound Synthesis Method Yield (%) Key Reactants/Conditions Reference
This compound Paal-Knorr ~70–85* 1,4-Dicarbonyl + Propylamine
1,2,5-Trimethylpyrrole Two-step amine condensation 86.9 2,5-Dimethylfuran + Methylamine
1,2,3,5-Substituted Biomimetic β-CD-assisted 86 Pentane-2,4-dione + Aniline
MAO Inhibitors (5, 6) Sonogashira cross-coupling ~60–75† Lithiated pyrrolyl-pyridine + Propargylamine

*Estimated based on Paal-Knorr efficiency ; †Varies with coupling partners and purification steps.

Stability and Material Compatibility

  • Chemical Stability : Pyrrole derivatives with hydroxylalkyl substituents (e.g., 2-(1'-hydroxyethyl)-1-methylpyrrole) polymerize spontaneously, forming fluorescent dimers and trimers .
  • Material Compatibility : Pyrrole has a "B" compatibility rating with 316L stainless steel, suggesting moderate corrosion resistance during industrial handling .

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Propylamine substitution enhances steric bulk, improving target selectivity in enzyme inhibitors compared to smaller amines (e.g., methylamine) .
  • Synthetic Flexibility: The Paal-Knorr method remains dominant, but biocatalytic routes offer sustainable alternatives .
  • Challenges : Instability of hydroxylalkyl-pyrroles limits their direct therapeutic use, necessitating stabilization via encapsulation or structural modification .

Q & A

Q. How should researchers design a data analysis plan for studies comparing biocatalytic vs. traditional synthesis routes?

  • Methodological Answer: Use multivariate ANOVA to assess yield, enantiomeric excess, and E-factor (environmental impact metric). Include time-course data to model reaction kinetics (e.g., Michaelis-Menten for enzymatic steps). Perform life-cycle assessment (LCA) to quantify waste generation. Replicate experiments across three independent batches to ensure robustness .

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